molecular formula C22H41N3P+ B019871 Tetrabutylphosphonium Benzotriazolate CAS No. 109348-55-2

Tetrabutylphosphonium Benzotriazolate

Cat. No.: B019871
CAS No.: 109348-55-2
M. Wt: 378.6 g/mol
InChI Key: WANXHMXXVLVMSK-UHFFFAOYSA-N
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Description

Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) is a chemical compound with the molecular formula C22H40N3P. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a salt formed by the combination of tetrabutylphosphonium and 1H-benzotriazole, resulting in a stable and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) typically involves the reaction of tetrabutylphosphonium chloride with 1H-benzotriazole in the presence of a suitable solvent. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain a high-purity compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its components is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with the reactions carried out in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals, catalysts, and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonium, tetrabutyl-, salt with 2(1H)-pyridinone (1:1)
  • Phosphonium, tetrabutyl-, salt with 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)benzenemethanol (1:1)

Uniqueness

Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) is unique due to its specific combination of tetrabutylphosphonium and 1H-benzotriazole, which imparts distinct physicochemical properties. Its stability, solubility, and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2H-benzotriazole;tetrabutylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.C6H5N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-4-6-5(3-1)7-9-8-6/h5-16H2,1-4H3;1-4H,(H,7,8,9)/q+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANXHMXXVLVMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.C1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N3P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888834
Record name Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109348-55-2
Record name Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109348552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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